molecular formula C14H12N2O7S B2873702 N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide CAS No. 433700-01-7

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No.: B2873702
CAS No.: 433700-01-7
M. Wt: 352.32
InChI Key: MDQAPJCJGATGCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to “N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule, which are pivotal for its biological activities.


Chemical Reactions Analysis

“this compound” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical and Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery.

Scientific Research Applications

Synthesis and Bacterial Biofilm Inhibition Research has demonstrated the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which show promising inhibitory action against bacterial biofilms formed by Escherichia coli and Bacillus subtilis. These compounds, characterized by techniques such as IR, 1H-NMR, and EIMS, displayed modest cytotoxicity, indicating potential for therapeutic applications in preventing bacterial infections without causing significant harm to host cells (Abbasi et al., 2020).

Photodynamic Therapy for Cancer Treatment Another application involves the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds have been shown to possess high singlet oxygen quantum yields, making them highly effective as Type II photosensitizers in photodynamic therapy. This treatment modality is valuable for targeting and destroying cancer cells, with the specific sulfonamide derivatives demonstrating potential for enhanced efficacy in cancer treatment due to their favorable photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Antihypertensive Agents Further research into N-substituted benzene sulfonamide derivatives has uncovered their utility in various pharmacological roles. These compounds have been synthesized and evaluated for their antifungal activity against strains such as Aspergillus niger and Aspergillus flavus. Additionally, certain derivatives have shown promise as diuretic and antihypertensive agents, indicating a broad spectrum of potential medicinal applications. The synthesis and characterization of these compounds are crucial for developing new therapeutic agents targeting diverse conditions, from fungal infections to hypertension (Gupta & Halve, 2015; Rahman et al., 2014).

Mechanism of Action

While the specific mechanism of action for “N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide” is not available, compounds with similar structures have been studied for their anticancer activity. For instance, 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .

Safety and Hazards

The safety data sheet for a similar compound, Piperine, indicates that it is harmful if swallowed. It recommends washing face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O7S/c1-21-12-5-3-10(7-11(12)16(17)18)24(19,20)15-9-2-4-13-14(6-9)23-8-22-13/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQAPJCJGATGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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